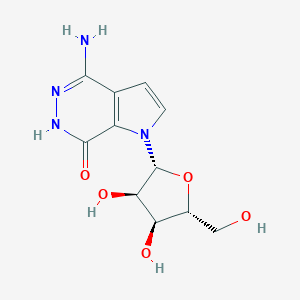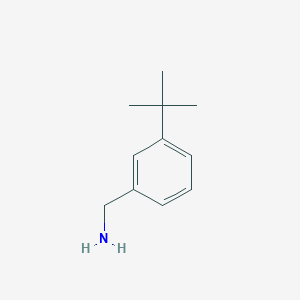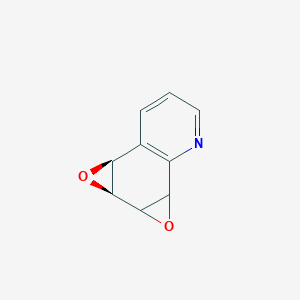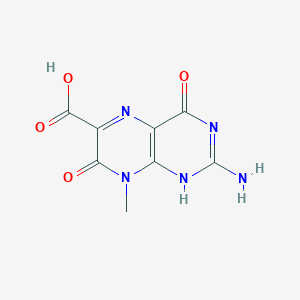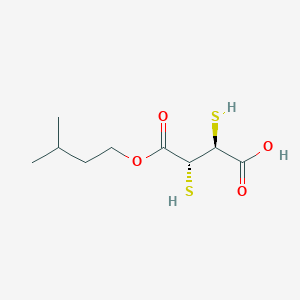
Monoisoamyl-2,3-dimercaptosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoisoamyl-2,3-dimercaptosuccinate (MiADMS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals. It is a derivative of dimercaptosuccinic acid (DMSA) and is known to have a higher affinity for metals such as lead and mercury. The purpose of
作用機序
Monoisoamyl-2,3-dimercaptosuccinate works by binding to heavy metals in the body, forming a complex that is excreted in the urine. The chelation process reduces the amount of free metal ions in the body, which can be toxic. This compound has been shown to have a higher affinity for lead and mercury than DMSA, making it a more effective chelating agent for these metals.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the excretion of lead and mercury in the urine, indicating that it is effective in chelating these metals. This compound has also been shown to reduce oxidative stress and inflammation in animal models exposed to heavy metals.
実験室実験の利点と制限
One advantage of Monoisoamyl-2,3-dimercaptosuccinate is its ability to chelate heavy metals with a higher affinity than DMSA. This makes it a more effective chelating agent for certain metals, such as lead and mercury. This compound is also relatively easy to synthesize and is well-tolerated in animal models.
One limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings. This compound also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
将来の方向性
There are several future directions for research involving Monoisoamyl-2,3-dimercaptosuccinate. One area of interest is the use of this compound in combination with other chelating agents to improve metal excretion and reduce toxicity. Another area of interest is the development of new formulations of this compound that improve solubility and extend its half-life. Finally, there is a need for more research on the long-term effects of this compound on the body, particularly with regard to its effects on organ function and overall health.
合成法
Monoisoamyl-2,3-dimercaptosuccinate is synthesized by reacting DMSA with isoamyl alcohol and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst and results in the formation of this compound as a yellow powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
Monoisoamyl-2,3-dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals. It has been used to treat lead and mercury poisoning in animal models and has been shown to be effective in reducing metal toxicity. This compound has also been used in studies investigating the effects of heavy metal exposure on the brain, liver, and kidneys.
特性
CAS番号 |
142609-62-9 |
|---|---|
分子式 |
C16H26N6O3 |
分子量 |
252.4 g/mol |
IUPAC名 |
(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
InChIキー |
RIBYSYWXWXMDSW-RQJHMYQMSA-N |
異性体SMILES |
CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
正規SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
同義語 |
Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



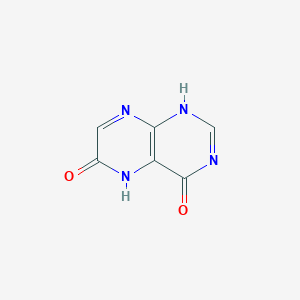
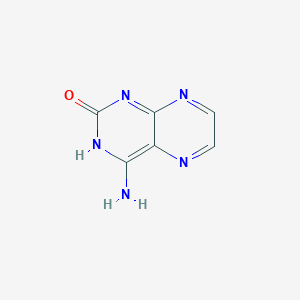
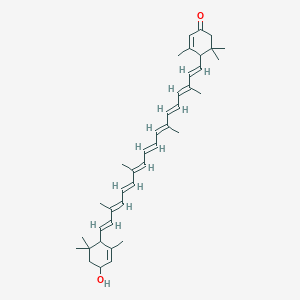
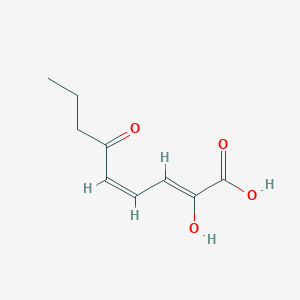
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)
